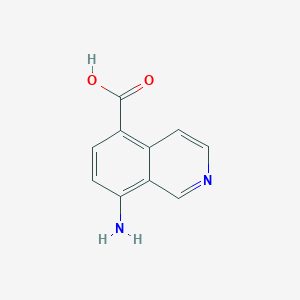

8-Aminoisoquinoline-5-carboxylic acid

Description

Properties

IUPAC Name |

8-aminoisoquinoline-5-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O2/c11-9-2-1-7(10(13)14)6-3-4-12-5-8(6)9/h1-5H,11H2,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFNMFLWKYODNIA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C=NC=CC2=C1C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1936191-65-9 | |

| Record name | 8-aminoisoquinoline-5-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

The Significance of Isoquinoline Scaffolds in Modern Chemical Synthesis and Drug Discovery

The isoquinoline (B145761) scaffold, a structural isomer of quinoline (B57606) composed of a benzene (B151609) ring fused to a pyridine (B92270) ring, is recognized as a "privileged scaffold" in medicinal chemistry. rsc.orgbenthamdirect.com This designation stems from its recurring presence in a vast number of biologically active compounds, including natural alkaloids and synthetic pharmaceuticals. rsc.org The rigid, planar structure of the isoquinoline core provides a well-defined three-dimensional orientation for appended functional groups, facilitating specific interactions with biological targets such as enzymes and receptors.

The versatility of the isoquinoline framework allows for the development of compounds with a wide spectrum of pharmacological activities. wisdomlib.org Derivatives have been extensively explored and have shown potential as antitumor, antimicrobial, anti-inflammatory, antiviral, and neuroprotective agents. wisdomlib.orgnumberanalytics.comamerigoscientific.com For example, the natural alkaloid berberine, which features an isoquinoline core, has demonstrated broad-spectrum antimicrobial activity. amerigoscientific.com The ability of this scaffold to be readily functionalized at various positions enables chemists to fine-tune the electronic and steric properties of the molecule, optimizing its potency and selectivity for a given biological target. rsc.org This inherent adaptability has made isoquinolines a cornerstone in the design and discovery of new drugs, with at least 38 isoquinoline-based therapeutic drugs currently in clinical application or trials for a wide range of diseases. benthamdirect.com

Historical Context and Evolution of Research on 8 Aminoisoquinoline 5 Carboxylic Acid

The journey of the isoquinoline (B145761) ring system began with its first isolation from coal tar in 1885. wikipedia.org Early research focused on understanding its fundamental properties and developing synthetic methodologies, such as the Bischler-Napieralski and Pomeranz-Fritsch reactions, which remain relevant today. wisdomlib.orgontosight.ai The evolution of research from the parent isoquinoline to specifically functionalized derivatives like 8-Aminoisoquinoline-5-carboxylic acid reflects the broader progression of medicinal chemistry.

Initially, research centered on naturally occurring isoquinoline alkaloids, such as papaverine (B1678415) and morphine, and their derivatives. rsc.orgwikipedia.org Over time, the focus expanded to the rational design and synthesis of novel isoquinoline-based compounds. The introduction of functional groups, such as amino (-NH2) and carboxylic acid (-COOH) moieties, was a pivotal step. These groups not only influence the molecule's biological activity but also serve as synthetic handles for further chemical modification.

The development of amino- and carboxy-substituted quinolines and isoquinolines has been driven by the need for versatile building blocks in organic synthesis. For instance, research into related compounds like 8-hydroxyquinoline (B1678124) derivatives has shown that functional groups at the 8-position, combined with others on the benzene (B151609) ring, are crucial for biological activity, including enzyme inhibition. nih.gov The synthesis of various aminoquinoline and isoquinoline carboxylic acid derivatives has been explored to create amides and other derivatives, demonstrating their utility as intermediates in the construction of more complex, biologically interesting molecules. mdpi.comresearchgate.net

Current Research Landscape and Emerging Trends Pertaining to 8 Aminoisoquinoline 5 Carboxylic Acid

De Novo Synthesis Approaches to the this compound Core

The construction of the this compound framework from the ground up relies on strategic bond-forming reactions that assemble the bicyclic system from simpler, often acyclic or monocyclic, precursors.

Cyclization Reactions from Substituted Precursors

The synthesis of isoquinoline scaffolds, including derivatives like this compound, frequently involves the cyclization of appropriately substituted precursors. One common strategy is the acid-catalyzed ring closure of benzalaminoacetals, which forms the isoquinoline nucleus. organicreactions.org This approach involves building a precursor that already contains most of the required atoms and then inducing an intramolecular reaction to form the heterocyclic ring. For instance, methods for quinoline (B57606) synthesis have been developed involving the Lewis acid-catalyzed cyclization and iodine-mediated desulfurization of 1,3-ynones and o-aminothiophenol. nih.gov While specific to quinolines, this highlights the principle of using a tandem Michael addition-cyclization condensation to build the heterocyclic core. nih.gov Similarly, the synthesis of 8-Hydroxy-isoquinoline-5-carboxylic acid can be achieved through the cyclization of o-amino acetophenone (B1666503) derivatives with enolisable ketones, using molecular iodine as a catalyst to promote ring closure. These examples underscore the general strategy of forming the isoquinoline ring through the cyclization of highly functionalized, open-chain precursors.

Strategic Applications of Established Heterocyclic Synthesis Reactions (e.g., Pomeranz-Fritsch type)

The Pomeranz-Fritsch reaction is a cornerstone in isoquinoline synthesis and offers a powerful method for preparing a variety of isoquinoline compounds. organicreactions.org The reaction, in its classic form, involves the acid-promoted synthesis of isoquinoline from the condensation of benzaldehyde and a 2,2-dialkoxyethylamine. wikipedia.org The process occurs in two main stages: first, the formation of a benzalaminoacetal (a Schiff base), followed by an acid-catalyzed cyclization where the benzene (B151609) ring attacks the intermediate, ultimately leading to the aromatic isoquinoline system after elimination of an alcohol. wikipedia.orgquimicaorganica.org

The versatility of the Pomeranz-Fritsch reaction allows for the synthesis of substituted isoquinolines by using appropriately substituted benzaldehydes and aminoacetaldehyde acetals. organicreactions.orgthermofisher.com Strong acids such as concentrated sulfuric acid are typically used to promote the cyclization, though Lewis acids like trifluoroacetic anhydride (B1165640) have also been employed. wikipedia.orgthermofisher.com This established reaction provides a strategic pathway to the this compound core by selecting precursors with the amino and carboxylic acid (or a precursor group like a nitrile or ester) functionalities at the correct positions on the starting benzaldehyde derivative.

| Reaction | Description | Key Reagents | Reference |

| Pomeranz-Fritsch Reaction | Acid-catalyzed cyclization of a benzalaminoacetal to form the isoquinoline nucleus. | Benzaldehyde derivative, 2,2-dialkoxyethylamine, strong acid (e.g., H₂SO₄). | organicreactions.orgwikipedia.orgthermofisher.com |

| Schlittler-Muller Modification | A modification where a substituted benzylamine (B48309) is condensed with glyoxal (B1671930) hemiacetal to yield C1-substituted isoquinolines. | Substituted benzylamine, glyoxal hemiacetal. | thermofisher.com |

| Bobbitt Modification | Hydrogenation of the benzalaminoacetal followed by acid-catalyzed cyclization to generate a tetrahydroisoquinoline. | Benzalaminoacetal, H₂/catalyst, acid. | thermofisher.com |

Functionalization and Derivatization Strategies for this compound

Once the core structure of this compound is obtained, its chemical utility is expanded through the modification of its inherent functional groups and the introduction of new substituents onto the ring system.

Modification of Amino and Carboxylic Acid Functional Groups

The primary amino group and the carboxylic acid moiety on the this compound scaffold are key sites for chemical modification. The amino group can be converted into other functional groups, such as a nitroguanidino group, using reagents like 2-methyl-1-nitroisourea. researchgate.net This type of transformation is useful for altering the electronic properties and biological interactions of the molecule. researchgate.net

The carboxylic acid group readily participates in reactions to form salts or can be activated for further transformations. libretexts.org Proton-transfer compounds can be prepared by reacting 8-aminoquinoline with various aromatic carboxylic acids, where the quinoline nitrogen is protonated by the acid. researchgate.net While this involves a related quinoline structure, the principle applies to the basic nitrogen of the isoquinoline ring. These modifications of the primary functional groups are fundamental steps for creating a diverse library of derivatives.

Regioselective Introduction of Additional Substituents on the Isoquinoline Ring System

The introduction of new functional groups at specific positions on the isoquinoline ring is a significant challenge that is often addressed using directing group strategies. The 8-amino group in the analogous 8-aminoquinoline system is a powerful bidentate directing group for C-H bond activation, facilitating functionalization at the C5 position. researchgate.net This known reactivity provides a strong precedent for the synthetic behavior of the 8-aminoisoquinoline core.

Research has demonstrated efficient copper-catalyzed methods for the selective C5-H bromination and difluoromethylation of 8-aminoquinoline amides. researchgate.net These reactions highlight the ability to introduce halogen and fluorinated alkyl groups regioselectively. Such transformations are valuable as the introduced substituents can serve as handles for further cross-coupling reactions, significantly expanding the structural diversity of the derivatives.

| Reaction Type | Target Position | Key Reagents | Outcome | Reference |

| C5-H Bromination | C5 | 8-Aminoquinoline amide, alkyl bromides, Cu catalyst | C5-Brominated 8-aminoquinoline amide | researchgate.net |

| C5-H Difluoromethylation | C5 | 8-Aminoquinoline amide, ethyl bromodifluoroacetate, Cu catalyst | C5-Difluoromethylated 8-aminoquinoline amide | researchgate.net |

| C5-H Carboxylation | C5 | 8-Aminoquinoline, CO₂ | 8-Aminoquinoline-5-carboxylic acid | researchgate.net |

| C-H Arylation | Varies | 8-Aminoquinoline amide, aryl halides, Pd catalyst | Arylated 8-aminoquinoline derivative | nih.gov |

Preparation of Esters, Amides, and Other Carboxylic Acid Derivatives of this compound

The carboxylic acid group at the C5 position is a versatile handle for synthesizing a wide array of derivatives, most notably esters and amides.

Ester Synthesis: Esters are typically produced by heating a carboxylic acid with an alcohol in the presence of an acid catalyst, a process known as Fischer esterification. libretexts.orgyoutube.com Concentrated sulfuric acid is a common catalyst for this reversible reaction. libretexts.org To drive the reaction to completion, the ester, which often has the lowest boiling point, can be distilled off as it forms. libretexts.org For larger, more complex esters, heating the mixture under reflux may be necessary to reach equilibrium before separation by fractional distillation. libretexts.orgyoutube.com

Amide Synthesis: Amide formation directly from a carboxylic acid and an amine requires harsh conditions like strong heating. libretexts.org Therefore, the carboxylic acid is usually first converted to a more reactive derivative, such as an acyl chloride, acid anhydride, or ester. libretexts.org A common laboratory and industrial method involves activating the carboxylic acid with thionyl chloride (SOCl₂) to form the acyl chloride, which then readily reacts with an amine in a one-pot synthesis to produce the desired amide in high yield. rsc.org Alternatively, coupling reagents can be used to facilitate the reaction under milder conditions. For instance, derivatives of 5- and 8-aminoquinoline-3-carboxylic acid, including benzyl (B1604629) esters and amides, have been synthesized from their corresponding nitro precursors, demonstrating the feasibility of these transformations on a closely related scaffold. researchgate.net The synthesis of 8-aminoquinoline amides of triterpenoic acids has also been reported, where the triterpenoic acid is first converted to its acyl chloride using oxalyl chloride before reacting with 8-aminoquinoline. mdpi.com

| Derivative | Synthetic Method | Key Reagents/Conditions | Reference |

| Esters | Fischer Esterification | Alcohol, concentrated H₂SO₄, heat/reflux | libretexts.orgyoutube.com |

| Amides (via Acyl Chloride) | One-pot activation and amination | Thionyl chloride (SOCl₂), then amine | rsc.org |

| Amides (via Acyl Chloride) | Two-step | Oxalyl chloride, then amine, triethylamine, DMAP | mdpi.com |

| Amides (Peptide Coupling) | Direct Coupling | Amine, coupling agent (e.g., EDC) | nih.gov |

| Amides (from Esters) | Aminolysis | Ester, amine, heat | libretexts.org |

Advanced Synthetic Techniques and Reaction Conditions

Modern organic synthesis provides a toolbox of advanced techniques that move beyond classical methods like the Bischler–Napieralski or Pictet–Spengler reactions, which often require harsh conditions and have limited substrate scope. niscpr.res.inresearchgate.net For highly substituted and functionalized isoquinolines such as this compound, transition-metal-catalyzed reactions and carefully optimized reaction conditions are paramount.

Transition-metal catalysis has become an indispensable tool for the construction of complex heterocyclic frameworks, offering high efficiency and regioselectivity. nih.gov Catalytic C-H activation, in particular, represents a powerful, atom-economical strategy for building isoquinoline systems from simpler precursors. niscpr.res.inresearchgate.net Various metals, including palladium, rhodium, ruthenium, and copper, have been employed to mediate the formation of the isoquinoline core. organic-chemistry.org

Rhodium(III)-catalyzed C-H activation and annulation of benzamides or oximes with alkynes is a well-established method for creating substituted isoquinolones or isoquinolines. organic-chemistry.orgacs.org Similarly, palladium-catalyzed reactions are widely used. One prominent strategy involves the palladium-catalyzed α-arylation of ketone enolates with ortho-functionalized aryl halides, which creates a 1,5-dicarbonyl equivalent that can be cyclized with an ammonia (B1221849) source to form the isoquinoline ring system. nih.govrsc.org This method offers a convergent and highly regiocontrolled route to polysubstituted isoquinolines. nih.gov

Another key palladium-catalyzed transformation is the aminocarbonylation of halo-isoquinolines, which can be used to introduce the carboxylic acid moiety (or a derivative thereof) onto a pre-existing isoquinoline ring. researchgate.netmdpi.com For instance, the aminocarbonylation of 1-iodoisoquinoline (B10073) has been successfully achieved using various amines in the presence of a palladium-phosphine catalyst system. mdpi.com The Buchwald-Hartwig amination reaction is another powerful palladium-catalyzed method for forming C-N bonds, which could be applied to introduce the amino group onto a bromo- or chloro-isoquinoline precursor. ias.ac.in

Interactive Table: Catalyst Systems in Isoquinoline Synthesis

| Catalyst/Precursor | Ligand | Reaction Type | Application | Reference(s) |

|---|---|---|---|---|

| [Cp*RhCl₂]₂ | - | C-H Activation / Annulation | Synthesis of isoquinolones from benzamides | chemistryviews.org |

| (DtBPF)PdCl₂ | DtBPF | α-Arylation of Enolate | One-pot synthesis of substituted isoquinolines | nih.gov |

| Pd(OAc)₂ | PPh₃ / XantPhos | Aminocarbonylation | Synthesis of isoquinoline-1-carboxamides | mdpi.com |

| Ru(II) Complex | - | C-H Functionalization / Annulation | Synthesis of isoquinolines from benzylamines | organic-chemistry.org |

| Cu(I) salts | - | Tandem [3+2+1] Cyclization | Synthesis of functionalized isoquinolines | organic-chemistry.org |

The choice of solvent is a critical parameter that can dramatically influence the outcome of a chemical reaction, affecting solubility, reaction rate, and even chemoselectivity. google.com In the synthesis of isoquinoline derivatives, solvent screening is a key aspect of reaction optimization.

A striking example of solvent-dependent chemoselectivity is found in the synthesis of isoquinolinones mediated by the hypervalent iodine reagent PISA (phenyliodine bis(trifluoroacetate)). In this transformation, the use of anhydrous acetonitrile (B52724) (MeCN) as the solvent leads selectively to 4-substituted isoquinolinones. nih.govresearchgate.net In contrast, switching the solvent to wet hexafluoro-2-propanol (HFIP) completely alters the reaction pathway, yielding 3-substituted isoquinolinones instead. nih.govresearchgate.net This highlights the profound impact a solvent can have on the stability of intermediates and transition states, thereby directing the reaction to a specific constitutional isomer.

Optimization also involves exploring alternatives to common, but potentially hazardous, polar aprotic solvents like dimethylformamide (DMF). In a study on the palladium-catalyzed aminocarbonylation of 1-iodoisoquinoline, several biomass-derived solvents were investigated as green alternatives. The results showed that solvents such as γ-valerolactone (GVL), ethyl levulinate (EtLev), and 2-methyltetrahydrofuran (B130290) (2-MeTHF) could serve as feasible replacements for DMF, exhibiting similar reactivity and providing a more sustainable reaction medium. mdpi.com

Interactive Table: Solvent Effects on Isoquinoline Synthesis

| Reaction | Solvent | Key Observation | Outcome | Reference(s) |

|---|---|---|---|---|

| PISA-mediated cyclization of o-alkenylbenzamides | Acetonitrile (MeCN) | Favors intramolecular amination at the internal position of the double bond. | Selective formation of 4-substituted isoquinolinones. | nih.govresearchgate.net |

| PISA-mediated cyclization of o-alkenylbenzamides | Hexafluoro-2-propanol (HFIP) / H₂O | Promotes a rearrangement pathway. | Selective formation of 3-substituted isoquinolinones. | nih.govresearchgate.net |

| Pd-catalyzed aminocarbonylation of 1-iodoisoquinoline | DMF | Standard polar aprotic solvent, good reactivity. | High conversion to isoquinoline-1-carboxamides. | mdpi.com |

| Pd-catalyzed aminocarbonylation of 1-iodoisoquinoline | GVL, EtLev, 2-MeTHF | Biomass-derived solvents. | Comparable reactivity and conversions to DMF. | mdpi.com |

Sustainable Chemistry Considerations in this compound Synthesis

The principles of green chemistry are increasingly guiding the development of new synthetic methodologies, aiming to reduce environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency. tandfonline.com These considerations are highly relevant to the synthesis of complex molecules like this compound.

A key strategy in green synthesis is the use of recyclable catalysts. For example, a Ru(II)/PEG-400 system has been developed for the synthesis of 1-phenyl isoquinoline derivatives. niscpr.res.in Polyethylene glycol (PEG-400) acts as a green, sustainable, and recyclable solvent medium, allowing for homogeneous catalysis with the benefits of easy catalyst recovery. niscpr.res.in

Solvent choice is another central pillar of sustainable chemistry. The use of biomass-derived solvents like ethanol (B145695) is highly advantageous. A rhodium(III)-catalyzed synthesis of 3,4-unsubstituted isoquinolones was successfully performed in ethanol at room temperature, providing an environmentally friendly method that also avoids the need for stoichiometric external oxidants. chemistryviews.org In some cases, reactions can be performed under solvent-free conditions, which completely eliminates solvent waste and can lead to higher reaction rates due to increased reactant concentration. tandfonline.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for determining the molecular structure of organic compounds. By analyzing the chemical shifts, coupling constants, and signal intensities in ¹H and ¹³C NMR spectra, the connectivity and chemical environment of atoms within a molecule can be elucidated.

Proton (¹H) NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons of the isoquinoline ring system, the amine proton, and the carboxylic acid proton. The chemical shifts of the aromatic protons are influenced by the electron-donating amino group and the electron-withdrawing carboxylic acid group.

The acidic proton of the carboxylic acid group is characteristically found at a very downfield chemical shift, typically in the range of 10–12 ppm. libretexts.org This significant deshielding is due to the electronegativity of the oxygen atoms and the anisotropic effect of the carbonyl group. libretexts.org This signal is often broad due to hydrogen bonding and will disappear upon the addition of D₂O due to hydrogen-deuterium exchange. libretexts.org

The protons of the amino group are also expected to appear as a broad singlet, with a chemical shift that can vary depending on the solvent and concentration. The aromatic protons on the isoquinoline core will appear in the aromatic region of the spectrum, typically between 7.0 and 9.0 ppm. The exact chemical shifts and coupling patterns will depend on the substitution pattern and the electronic effects of the amino and carboxylic acid groups. For comparison, the ¹H NMR spectrum of the related compound 8-aminoquinoline shows signals in the aromatic region. chemicalbook.com

| Proton Type | Expected Chemical Shift (ppm) | Multiplicity | Notes |

| Carboxylic Acid (-COOH) | 10.0 - 12.0 | Broad Singlet | Disappears with D₂O exchange. libretexts.org |

| Aromatic (Isoquinoline Ring) | 7.0 - 9.0 | Multiplets | Precise shifts and couplings depend on the position relative to substituents. |

| Amine (-NH₂) | Variable | Broad Singlet | Chemical shift is solvent and concentration-dependent. |

Carbon-13 (¹³C) NMR Spectroscopy

The ¹³C NMR spectrum of this compound will provide valuable information about the carbon framework of the molecule. The carbonyl carbon of the carboxylic acid group is a key diagnostic signal, typically appearing in the range of 160–180 ppm. libretexts.org While significantly deshielded, it is generally found at a slightly lower chemical shift compared to the carbonyl carbons of aldehydes and ketones. libretexts.org

The carbon atoms of the isoquinoline ring will resonate in the aromatic region, generally between 110 and 160 ppm. The specific chemical shifts will be influenced by the positions of the amino and carboxylic acid substituents. For instance, carbons directly attached to the electron-donating amino group will be shielded (shifted to a lower ppm value), while those influenced by the electron-withdrawing carboxylic acid group will be deshielded (shifted to a higher ppm value). In the case of 8-aminoquinoline amides of triterpenoic acids, the carbons of the 8-aminoquinoline moiety show distinct signals that are influenced by the amide linkage. mdpi.com

| Carbon Type | Expected Chemical Shift (ppm) | Notes |

| Carbonyl (-COOH) | 160 - 180 | Highly deshielded due to the attached oxygen atoms. libretexts.org |

| Aromatic (Isoquinoline Ring) | 110 - 160 | Chemical shifts are influenced by the electronic effects of the substituents. |

Two-Dimensional NMR Techniques

To unambiguously assign the proton and carbon signals of this compound, two-dimensional (2D) NMR techniques would be indispensable. Techniques such as COSY (Correlation Spectroscopy) would reveal proton-proton coupling networks within the isoquinoline ring system. HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments would establish correlations between protons and their directly attached carbons (HSQC) and carbons that are two or three bonds away (HMBC), respectively. This would allow for the complete and accurate assignment of the molecular structure.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes.

Fourier Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound is expected to show characteristic absorption bands for the O-H and N-H stretching of the carboxylic acid and amino groups, respectively, as well as the C=O stretching of the carboxylic acid and the C=C and C=N stretching of the isoquinoline ring.

The O-H stretching vibration of the carboxylic acid is one of the most recognizable features in an IR spectrum. libretexts.org It appears as a very broad and strong absorption band in the region of 2500–3300 cm⁻¹. libretexts.org This broadening is a result of strong hydrogen bonding between carboxylic acid molecules. libretexts.org The C=O stretching vibration of a carboxylic acid typically appears as a strong, sharp band between 1700 and 1730 cm⁻¹. spectroscopyonline.com

The N-H stretching vibrations of the primary amino group are expected to produce two bands in the region of 3300–3500 cm⁻¹. The aromatic C=C and C=N stretching vibrations of the isoquinoline ring will give rise to a series of bands in the 1400–1600 cm⁻¹ region. For comparison, the FT-IR spectrum of 8-hydroxyquinoline (B1678124) shows characteristic C=C and C=N stretching vibrations in the 1000-1600 cm⁻¹ range and a phenolic -OH stretching vibration around 3160 cm⁻¹. researchgate.net

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Carboxylic Acid (-COOH) | O-H Stretch | 2500 - 3300 | Strong, Very Broad |

| Amine (-NH₂) | N-H Stretch | 3300 - 3500 | Medium (two bands) |

| Carbonyl (C=O) | C=O Stretch | 1700 - 1730 | Strong |

| Aromatic Ring | C=C and C=N Stretch | 1400 - 1600 | Medium to Strong |

Raman Spectroscopy

Raman spectroscopy, which relies on the inelastic scattering of light, provides complementary information to FT-IR spectroscopy. Molecular vibrations that result in a change in polarizability are Raman active. nih.gov

For this compound, the symmetric stretching vibrations of the aromatic ring are expected to produce strong signals in the Raman spectrum. The C=O stretching vibration of the carboxylic acid group, while strong in the IR, will likely show a weaker but still observable band in the Raman spectrum, typically around 1640-1680 cm⁻¹. ias.ac.inrsc.org The C=C and C=N vibrations of the isoquinoline ring system will also be Raman active. In contrast to FT-IR, the O-H stretching vibration is generally weak in Raman spectra. The Raman spectrum of the related 5-aminoisoquinoline (B16527) shows distinct bands corresponding to the vibrations of the isoquinoline ring system. nih.gov

| Functional Group | Vibrational Mode | Expected Raman Shift (cm⁻¹) | Intensity |

| Aromatic Ring | Symmetric Ring Stretch | ~1600 | Strong |

| Carbonyl (C=O) | C=O Stretch | 1640 - 1680 | Medium |

| Aromatic Ring | C=C and C=N Stretch | 1400 - 1600 | Medium to Strong |

Electronic Absorption (UV-Vis) Spectroscopy for Chromophoric Analysis

Ultraviolet-visible (UV-Vis) spectroscopy provides critical insights into the electronic transitions within a molecule, defining its chromophoric nature. The spectrum of this compound is dictated by the π-electron system of the isoquinoline core, with modifications induced by the amino (-NH₂) and carboxylic acid (-COOH) substituents.

The isoquinoline ring system itself exhibits characteristic π→π* transitions. The attachment of an amino group as an auxochrome is expected to cause a bathochromic (red) shift in the absorption maxima due to the extension of the conjugated system through the lone pair of electrons on the nitrogen atom. Conversely, the carboxylic acid group can have varying effects depending on the solvent and pH.

While specific experimental UV-Vis data for this compound is not widely published, analysis of related compounds provides a basis for predicting its absorption characteristics. For example, unconjugated carboxylic acids typically show a weak n→π* transition around 210 nm, which is often too low to be useful for detailed analysis. libretexts.orgresearchgate.net However, in this molecule, the absorption is dominated by the larger aromatic system. Analogues such as 8-hydroxyquinoline show distinct π→π* and n→π* transitions, which are sensitive to the solvent environment. researchgate.net The absorption spectrum of this compound is therefore expected to display strong absorptions at longer wavelengths compared to unsubstituted isoquinoline, reflecting the extended conjugation.

| Compound/Chromophore | Typical Absorption Maximum (λmax) | Associated Transition |

|---|---|---|

| Simple Carboxylic Acids | ~210 nm | n→π |

| Quinoline/Isoquinoline Ring | 230-320 nm | π→π |

| Amino-substituted Aromatics | Shift to longer wavelengths (Bathochromic shift) | π→π* |

X-ray Crystallography for Definitive Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline sample. This technique provides unambiguous information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding and π-π stacking.

A crystal structure for this compound has not been reported in publicly accessible databases. However, crystallographic studies on closely related analogues provide valuable structural insights. For instance, the crystal structure of an 8-aminoquinoline amide derivative, 3-Oxo-olean-12-en-28-oic acid 8-aminoquinoline amide, has been determined, revealing key structural parameters of the aminoquinoline moiety. mdpi.com Such studies confirm the planarity of the aromatic ring system and detail the conformation of substituents. mdpi.com

In a hypothetical crystal structure of this compound, one would expect to observe significant intermolecular hydrogen bonding involving the carboxylic acid's hydroxyl and carbonyl groups, as well as the amino group. These interactions would likely lead to the formation of dimers or extended supramolecular networks, which dictate the crystal packing and physical properties of the compound.

| Parameter | Value |

|---|---|

| Chemical Formula | C₃₉H₅₂N₂O₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| a (Å) | 7.3438(1) |

| b (Å) | 25.6051(3) |

| c (Å) | 17.3123(3) |

| β (°) | 100.256(1) |

| Volume (ų) | 3203.37(8) |

Mass Spectrometry for Precise Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an essential tool for determining the molecular weight and elemental composition of a compound. Furthermore, tandem mass spectrometry (MS/MS) experiments reveal characteristic fragmentation patterns that help to confirm the molecular structure.

The exact mass of this compound (C₁₀H₈N₂O₂) is 188.0586 g/mol . In a typical mass spectrum, this would be observed as the molecular ion peak (M⁺) or the protonated molecule ([M+H]⁺) depending on the ionization technique used.

The fragmentation of this molecule under electron impact (EI) or collision-induced dissociation (CID) is expected to follow pathways characteristic of carboxylic acids and aromatic amines. Key fragmentation events would likely include:

Loss of a hydroxyl radical (•OH): [M - 17]⁺

Loss of water (H₂O): [M - 18]⁺, particularly from the carboxylic acid.

Loss of a carboxyl group (•COOH): [M - 45]⁺, a very common fragmentation for aromatic carboxylic acids. libretexts.org

Decarboxylation (loss of CO₂): [M - 44]⁺

Loss of HCN: A characteristic fragmentation of nitrogen-containing heterocyclic rings.

The stability of the isoquinoline ring would likely result in the fragment corresponding to the loss of the carboxyl group being a prominent peak in the spectrum.

| Fragmentation | Lost Neutral Fragment | m/z of Resulting Ion |

|---|---|---|

| Molecular Ion [M]⁺ | - | 188 |

| Loss of Hydroxyl | •OH | 171 |

| Loss of Water | H₂O | 170 |

| Loss of Carbon Monoxide | CO | 160 |

| Loss of Carboxyl Radical | •COOH | 143 |

| Loss of Carbon Dioxide | CO₂ | 144 |

Computational Chemistry and Theoretical Investigations of 8 Aminoisoquinoline 5 Carboxylic Acid Systems

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to modern chemistry, enabling the elucidation of electronic structure and the prediction of reactivity. These methods, grounded in the principles of quantum mechanics, provide a quantitative description of molecular orbitals and charge distribution, which are key determinants of a molecule's chemical nature.

Density Functional Theory (DFT) has emerged as a robust and widely used method for the geometry optimization of molecules. google.commdpi.comresearcher.lifefaccts.de This approach is favored for its balance of computational cost and accuracy. google.com For 8-Aminoisoquinoline-5-carboxylic acid, a DFT study would begin with the construction of an initial three-dimensional structure. The geometry optimization process then systematically alters the bond lengths, bond angles, and dihedral angles to find the arrangement that corresponds to the lowest electronic energy—the ground state geometry.

The optimization is typically performed using a specific functional, such as B3LYP, and a basis set, for instance, 6-311++G(d,p), which defines the mathematical functions used to describe the orbitals of the electrons. researchgate.netnih.gov The process concludes when the forces on all atoms are negligible, and the structure represents a true energy minimum on the potential energy surface. This optimized geometry is the foundational piece of data for all subsequent electronic property calculations.

The predicted ground state geometry for this compound would likely feature a planar isoquinoline (B145761) ring system. The amino and carboxylic acid groups, being substituents on this aromatic framework, would have specific orientations relative to the ring. The planarity of the amino group and the orientation of the carboxylic acid's hydroxyl group would be key parameters determined by the optimization.

Table 1: Representative Bond Lengths and Angles for an Optimized Quinoline (B57606) Derivative (as an illustrative example) Note: This table is illustrative and does not represent actual calculated data for this compound, as specific literature is unavailable. The data is based on typical values for related structures.

| Parameter | Value |

| C-N (in ring) | ~1.37 Å |

| C-C (aromatic) | ~1.40 Å |

| C-N (amino) | ~1.38 Å |

| C-C (carboxyl) | ~1.50 Å |

| C=O | ~1.22 Å |

| C-O-H Angle | ~109° |

| C-N-H Angle | ~120° |

Frontier Molecular Orbital (FMO) theory is a cornerstone in the prediction of chemical reactivity. numberanalytics.comnih.gov It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.com The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. nih.gov

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. numberanalytics.com A smaller gap generally indicates higher reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. numberanalytics.com For this compound, the presence of the electron-donating amino group and the electron-withdrawing carboxylic acid group on the isoquinoline core would significantly influence the energies and distributions of the HOMO and LUMO. The HOMO is expected to have significant contributions from the amino group and the aromatic ring, while the LUMO is likely to be localized more towards the carboxylic acid group and the isoquinoline nitrogen.

From the HOMO and LUMO energies, several reactivity descriptors can be calculated:

Ionization Potential (I): The energy required to remove an electron. Approximated as I ≈ -EHOMO.

Electron Affinity (A): The energy released when an electron is added. Approximated as A ≈ -ELUMO.

Chemical Hardness (η): A measure of resistance to charge transfer. Calculated as η = (I - A) / 2.

Chemical Potential (μ): The escaping tendency of electrons. Calculated as μ = -(I + A) / 2.

Electrophilicity Index (ω): A measure of the ability to accept electrons. Calculated as ω = μ2 / (2η).

Table 2: Illustrative Reactivity Descriptors for a Fictional Amino-Substituted Aromatic Acid Note: This table is for illustrative purposes only and does not represent actual calculated data for this compound.

| Descriptor | Value (eV) |

| EHOMO | -5.8 |

| ELUMO | -1.9 |

| HOMO-LUMO Gap | 3.9 |

| Ionization Potential (I) | 5.8 |

| Electron Affinity (A) | 1.9 |

| Chemical Hardness (η) | 1.95 |

| Chemical Potential (μ) | -3.85 |

| Electrophilicity Index (ω) | 3.79 |

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and for predicting sites of electrophilic and nucleophilic attack. wuxiapptec.comyoutube.com The MEP is calculated by placing a positive point charge at various points on the electron density surface of the molecule and calculating the interaction energy. wuxiapptec.com

The resulting map is color-coded, with red indicating regions of high electron density (negative potential), which are susceptible to electrophilic attack, and blue indicating regions of low electron density (positive potential), which are prone to nucleophilic attack. youtube.com Green and yellow regions represent intermediate potentials. youtube.com

For this compound, the MEP map would likely show a region of high negative potential around the oxygen atoms of the carboxylic acid group and the nitrogen atom of the isoquinoline ring. researchgate.net The amino group's nitrogen would also exhibit negative potential, though its reactivity is influenced by its electron-donating nature into the ring. Regions of positive potential would be expected around the hydrogen atoms of the amino and hydroxyl groups. researchgate.netwikimedia.org This detailed charge distribution map provides a more nuanced picture of reactivity than FMO analysis alone.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. researchgate.netresearchgate.netuba.ar It transforms the complex, delocalized molecular orbitals into a set of localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and antibonding orbitals. nih.gov

A key aspect of NBO analysis is the examination of donor-acceptor interactions, which are quantified by the second-order perturbation energy, E(2). researchgate.net This energy represents the stabilization resulting from the delocalization of electron density from a filled (donor) NBO to an empty (acceptor) NBO.

In this compound, significant intramolecular interactions would be expected. These could include:

Hyperconjugation: Delocalization of electron density from the lone pair of the amino nitrogen into the antibonding orbitals of the isoquinoline ring (n → π*).

Resonance: Delocalization of π-electrons within the aromatic system.

Intramolecular Hydrogen Bonding: A potential hydrogen bond between the amino group's hydrogen and the carboxylic acid's carbonyl oxygen, or between the carboxylic acid's hydroxyl hydrogen and the isoquinoline nitrogen.

The magnitudes of the E(2) values for these interactions would quantify their importance in stabilizing the molecule's structure.

Table 3: Hypothetical NBO Donor-Acceptor Interactions and Stabilization Energies for this compound Note: This table is hypothetical and for illustrative purposes.

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |

| LP(1) N(amino) | π(C-C)ring | ~5-10 |

| π(C=C)ring | π(C=C)ring | ~15-25 |

| LP(2) O(carbonyl) | σ*(N-H)amino | ~2-5 |

Mechanistic Insights into Reactions Involving this compound

Computational chemistry is also instrumental in elucidating the mechanisms of chemical reactions. rsc.orgmdpi.com By mapping the potential energy surface of a reaction, chemists can identify the most likely pathway from reactants to products, including the identification of transition states and intermediates. rsc.org

A transition state is a specific configuration along the reaction coordinate that represents the highest energy barrier that must be overcome for a reaction to occur. ucsb.edu Computationally, a transition state is characterized as a first-order saddle point on the potential energy surface, meaning it is an energy maximum in the direction of the reaction coordinate but an energy minimum in all other directions. ucsb.edu

For reactions involving this compound, such as electrophilic aromatic substitution or reactions at the carboxylic acid or amino groups, transition state theory calculations can be employed to determine the activation energies and reaction rates. science.gov The process involves proposing a plausible reaction mechanism and then locating the transition state structure for each step. ucsb.edu

For example, in an electrophilic substitution reaction on the isoquinoline ring, a computational study would model the approach of the electrophile to different positions on the ring, calculate the energies of the corresponding transition states, and thereby predict the most likely site of substitution. The geometry of the transition state would reveal the extent of bond formation and bond breaking at the peak of the energy barrier.

The elucidation of reaction pathways provides a detailed, step-by-step description of how a reaction proceeds at the molecular level. This information is invaluable for understanding reactivity and for designing new synthetic routes.

Computational Modeling of Directing Group Effects in Catalysis

Theoretical studies are crucial for understanding how the amino and carboxylic acid functional groups on the isoquinoline scaffold of this compound would direct reactions in a catalytic cycle. Quantum mechanical calculations, such as Density Functional Theory (DFT), would be instrumental in modeling transition states and reaction pathways. Such models could predict the regioselectivity and stereoselectivity imparted by the molecule when it or its derivatives act as ligands or directing groups in metal-catalyzed reactions.

Table 1: Hypothetical Parameters for Modeling Directing Group Effects

| Parameter | Computational Method | Potential Finding |

| Transition State Energy | DFT (e.g., B3LYP/6-31G*) | Determination of the lowest energy pathway for a C-H activation reaction. |

| Non-Covalent Interaction (NCI) Analysis | NCI Plots | Visualization of steric and electronic interactions guiding the substrate. |

| Natural Bond Orbital (NBO) Analysis | NBO Calculations | Quantification of charge transfer between the directing group and a metal center. |

This table is illustrative and does not represent published data.

Molecular Dynamics Simulations for Conformational Landscapes and Solvation Effects

Molecular dynamics (MD) simulations could provide profound insights into the dynamic behavior of this compound. By simulating the molecule's movement over time in a solvent, researchers could map its conformational landscape, identifying the most stable three-dimensional structures. Furthermore, these simulations can elucidate the intricate network of interactions between the solute and solvent molecules, which is critical for understanding its solubility and reactivity in different media. Such simulations would typically involve running nanoseconds of trajectory to ensure adequate sampling of the conformational space.

In Silico Prediction of Spectroscopic Properties

Computational methods are also employed to predict the spectroscopic properties of molecules, which can aid in their experimental characterization. For this compound, theoretical calculations could predict its Nuclear Magnetic Resonance (NMR) chemical shifts, its Ultraviolet-Visible (UV-Vis) absorption spectrum, and its infrared (IR) vibrational frequencies. Time-Dependent Density Functional Theory (TD-DFT) is a common method for predicting UV-Vis spectra, while standard DFT calculations can provide accurate predictions of NMR and IR spectra.

Table 2: Illustrative Data from a Hypothetical In Silico Spectroscopic Analysis

| Spectroscopic Technique | Predicted Parameter | Calculated Value (Arbitrary Units) |

| ¹H NMR | Chemical Shift (ppm) for H at C4 | 7.85 |

| ¹³C NMR | Chemical Shift (ppm) for C5-COOH | 168.2 |

| UV-Vis | λmax (nm) | 320 |

| IR | C=O Stretch (cm⁻¹) | 1715 |

This table is for illustrative purposes only and is not based on published experimental or computational data.

While the framework for these computational studies is well-established, their specific application to this compound remains an open area for future research. The findings from such studies would be invaluable for designing new catalysts, understanding biological interactions, and developing novel materials based on the isoquinoline scaffold.

Coordination Chemistry and Supramolecular Assembly of 8 Aminoisoquinoline 5 Carboxylic Acid

Ligand Design and Coordination Modes of 8-Aminoisoquinoline-5-carboxylic acid

This compound is a heteroditopic ligand, meaning it possesses two or more different types of coordinating sites. polimi.it The primary coordination sites are the nitrogen atom of the isoquinoline (B145761) ring and the deprotonated carboxylate group. The presence of the amino group at the 8-position introduces an additional potential coordination site, enhancing the ligand's versatility.

The principal coordination modes observed for this ligand and its analogs include:

Monodentate Coordination: The ligand can coordinate to a metal center through either the isoquinoline nitrogen or one of the carboxylate oxygen atoms.

Bidentate Chelation: The most common mode involves the formation of a stable five-membered ring by coordinating to a metal ion through both the isoquinoline nitrogen and the amino nitrogen. Alternatively, the carboxylate group can act as a bidentate chelate.

Bridging Coordination: The ligand can bridge two or more metal centers. This is often achieved through the carboxylate group, which can adopt syn-syn, syn-anti, or anti-anti bridging modes. The isoquinoline nitrogen and the amino group can also participate in bridging, leading to the formation of polynuclear complexes and coordination polymers.

The combination of a neutral pyridinic-type nitrogen and a negatively charged carboxylate group is a successful strategy in the formation of a variety of coordination polymers with d-block metal ions. polimi.it The addition of the amino group in this compound further expands the potential for creating complex, higher-dimensional structures.

| Functional Group | Potential Coordination Role | Common Modes |

| Isoquinoline Nitrogen | Lewis Base | Monodentate, Bidentate (with amino group) |

| Carboxylic Acid | Anionic Donor | Monodentate, Bidentate Chelate, Bridging |

| Amino Group | Lewis Base | Monodentate, Bidentate (with isoquinoline N) |

Synthesis and Structural Diversity of Metal Complexes with this compound

The synthesis of metal complexes with this compound typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent system. polimi.it Solvothermal and hydrothermal methods are frequently employed as they can promote the crystallization of products and lead to thermodynamically stable phases. nih.gov The structural diversity of the resulting complexes is highly dependent on the reaction conditions.

Depending on the stoichiometry of the reactants, the nature of the metal ion, and the reaction conditions, both mononuclear (containing a single metal center) and polynuclear (containing multiple metal centers) compounds can be isolated.

Mononuclear Complexes: In these compounds, one or more ligands coordinate to a single metal ion. The remaining coordination sites on the metal are typically occupied by solvent molecules or other co-ligands. Sterically bulky ligands can favor the formation of mononuclear complexes. dalalinstitute.com

Polynuclear Complexes: These are formed when this compound acts as a bridging ligand, connecting multiple metal centers. This can lead to discrete clusters or extended one-, two-, or three-dimensional coordination polymers. polimi.it The study of mixed-ligand complexes, where this compound is used alongside other organic ligands, can also yield intricate polynuclear structures. nih.gov

Characterization of these compounds is typically achieved through single-crystal X-ray diffraction, which provides definitive information about the molecular structure, and various spectroscopic techniques like FTIR and UV-Vis. researchgate.net

The final architecture of a coordination compound is dictated by a delicate balance of several factors:

Nature of the Metal Ion: The coordination number, preferred geometry, size, and charge of the metal ion are critical. dalalinstitute.com For instance, lanthanide ions, with their high coordination numbers, can promote the formation of highly connected three-dimensional networks. nih.gov

Solvent System: The polarity and coordinating ability of the solvent can play a crucial role. Solvents can act as competing ligands, be incorporated into the final structure, or influence the self-assembly process through solvophobic/solvophilic interactions. polimi.it For the related isoquinoline-5-carboxylic acid, the ratio of DMF to ethanol (B145695) was found to be crucial in selecting the formation of different 2D coordination polymer phases with Cu(II). polimi.it

pH of the Reaction Medium: The pH affects the protonation state of both the carboxylic acid and the amino group, thereby altering their coordinating ability.

Temperature and Pressure: In solvothermal syntheses, temperature influences reaction kinetics and can lead to different crystalline phases. nih.gov

Formation and Architectural Properties of Coordination Polymers and Metal-Organic Frameworks (MOFs) Utilizing this compound Derivatives

The ability of this compound and its derivatives to act as versatile bridging ligands makes them excellent candidates for the construction of Coordination Polymers (CPs) and Metal-Organic Frameworks (MOFs). researchgate.netnih.gov These materials are formed by linking metal ions or clusters (nodes) with organic ligands (linkers) to create extended, often porous, structures. nih.gov

The modular nature of CPs and MOFs allows for a "design" approach, where the properties of the final material can be tuned by carefully selecting the metal and ligand components. researchgate.net The rigid isoquinoline backbone of the ligand provides structural integrity, while the multiple coordinating groups allow for the formation of diverse network topologies. The use of heteroditopic ligands like this compound can lead to novel architectures and properties. polimi.it By varying synthetic conditions, it's possible to control the dimensionality of the resulting polymer, from 1D chains to 2D layers and 3D frameworks.

| Architectural Feature | Influence of this compound |

| Dimensionality | Bridging capability of carboxylate and amino-isoquinoline groups can yield 1D, 2D, or 3D structures. |

| Topology | The angle between the coordinating groups dictates the geometry of the network. |

| Porosity | The length and rigidity of the ligand can lead to the formation of pores and channels within the framework. |

| Functionality | The uncoordinated amino groups can be available for post-synthetic modification or can impart specific chemical properties to the pores. |

Investigation of Spectroscopic and Electronic Properties of Metal-8-Aminoisoquinoline-5-carboxylic acid Adducts

Spectroscopic techniques are indispensable for characterizing metal-ligand adducts and probing their electronic properties.

Infrared (IR) Spectroscopy: FTIR is particularly useful for confirming the coordination of the carboxylate group. Upon deprotonation and coordination to a metal center, the strong C=O stretching vibration (typically around 1700 cm⁻¹) of the free carboxylic acid is replaced by two new bands corresponding to the asymmetric (ν_asym) and symmetric (ν_sym) stretching vibrations of the COO⁻ group. The difference between these two frequencies (Δν) can provide insights into the coordination mode of the carboxylate (monodentate, bidentate chelate, or bridging). polimi.it Changes in the vibration modes of the isoquinoline ring and the N-H bends of the amino group also confirm their involvement in coordination.

UV-Visible (UV-Vis) Spectroscopy: The electronic absorption spectra of the complexes provide information about the electronic transitions within the molecule. Ligand-centered π→π* and n→π* transitions are typically observed. Upon coordination to a metal ion, new bands may appear in the visible region due to d-d transitions (for transition metals) or ligand-to-metal charge transfer (LMCT) and metal-to-ligand charge transfer (MLCT) transitions. researchgate.net These spectra are sensitive to the coordination environment and geometry of the metal ion.

Luminescence Spectroscopy: Many quinoline (B57606) derivatives and their metal complexes exhibit fluorescence or phosphorescence. The emission properties are often modulated upon complexation, which can be influenced by the nature of the metal ion, the rigidity of the resulting structure, and the presence of charge transfer states.

| Spectroscopic Technique | Information Gained | Typical Observations |

| FTIR | Confirmation of coordination, coordination mode of carboxylate | Disappearance of C=O stretch, appearance of ν_asym(COO⁻) and ν_sym(COO⁻), shifts in ring vibrations |

| UV-Vis | Electronic transitions, coordination geometry | Shifts in ligand-centered bands, appearance of new d-d or charge transfer bands |

| Luminescence | Emission properties | Quenching or enhancement of ligand fluorescence, appearance of new emission bands |

Applications in Supramolecular Chemistry

Beyond the formation of strong coordination bonds, this compound and its metal complexes are adept at participating in weaker, non-covalent interactions that are the cornerstone of supramolecular chemistry. These interactions, including hydrogen bonding and π-π stacking, play a crucial role in organizing molecules into higher-order, functional assemblies.

Hydrogen Bonding: The presence of the carboxylic acid (or carboxylate) group and the amino group makes this ligand an excellent hydrogen bond donor and acceptor. In the solid state, these groups can form extensive hydrogen-bonding networks, linking individual complex units into 2D sheets or 3D architectures. researchgate.net Coordinated or lattice solvent molecules (like water) can also participate in and extend these networks. mdpi.com

The interplay of covalent coordination bonds and non-covalent supramolecular interactions allows for the construction of complex systems where the arrangement of components in three-dimensional space can be precisely controlled. nih.gov This "reticular chemistry" approach is fundamental to creating materials with tailored properties for applications in areas such as selective adsorption and catalysis. researchgate.net

Catalytic Applications of 8 Aminoisoquinoline 5 Carboxylic Acid As a Ligand or Directing Group

Transition Metal-Catalyzed Organic Transformations Facilitated by 8-Aminoisoquinoline-5-carboxylic acid Derivatives

Derivatives of 8-aminoisoquinoline (B1282671), employed as N,N-bidentate directing groups, have proven exceptionally effective in a wide array of organic transformations catalyzed by transition metals. researchgate.net This strategy has been successfully applied using various late transition metals, including palladium, nickel, cobalt, and rhodium, to forge new carbon-carbon and carbon-heteroatom bonds with high regioselectivity. researchgate.netnih.govnih.govnih.gov The power of this auxiliary lies in its ability to form a stable five-membered metallacycle upon coordination to the metal catalyst, an intermediate that is central to the C–H activation process.

The general approach involves the formation of an amide between the 8-aminoisoquinoline core and a carboxylic acid-containing substrate. This covalent attachment ensures that the directing group remains tethered to the substrate throughout the catalytic cycle until its optional subsequent removal. nih.govsemanticscholar.org The presence of the 5-carboxylic acid group on the isoquinoline (B145761) framework offers a valuable point for modification. For example, its conversion to an ester or amide can modulate the electronic properties of the aromatic system, which in turn can influence the kinetics and efficiency of the catalytic cycle. This tunability is a key aspect of modern catalyst design.

Directed C-H Activation and Functionalization Reactions

The primary application of the 8-aminoisoquinoline scaffold is in directing the activation and subsequent functionalization of C(sp²)–H and C(sp³)–H bonds. researchgate.netresearchgate.net The chelation-assisted mechanism brings the metal center into a fixed geometry relative to the substrate's C–H bonds, enabling reactions that would otherwise be unselective or require harsh conditions.

A prominent example is the palladium-catalyzed arylation of C–H bonds. researchgate.net In a typical reaction, a substrate bearing the 8-aminoisoquinoline directing group is coupled with an aryl halide. The catalytic cycle proceeds through a C–H cleavage step to form a palladacycle intermediate, which then undergoes oxidative addition with the aryl halide, followed by reductive elimination to furnish the arylated product. Nickel has also emerged as a cost-effective and highly effective catalyst for these transformations, capable of promoting the arylation of both aromatic and aliphatic C–H bonds with high functional group tolerance. nih.gov

The scope of functionalization is broad and includes not only arylation but also:

Alkylation: The introduction of alkyl groups using alkyl halides.

Alkenylation: The formation of C–C double bonds using alkenes or alkenyl halides.

Amination: The direct formation of C–N bonds. researchgate.net

Sulfonylation: The introduction of sulfonyl groups. researchgate.net

The selection of catalyst, base, and solvent is critical for optimizing these reactions. The following table illustrates a typical optimization study for a related nickel-catalyzed C(sp²)–H arylation directed by an 8-aminoquinoline (B160924) amide, highlighting the importance of these parameters.

| Entry | Ni Catalyst (mol %) | Base (equiv) | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|---|

| 1 | Ni(OAc)₂ (10) | K₂CO₃ (2.0) | Toluene | 120 | 25 |

| 2 | Ni(OAc)₂ (10) | Cs₂CO₃ (2.0) | Toluene | 120 | 48 |

| 3 | NiBr₂ (10) | Cs₂CO₃ (2.0) | Toluene | 120 | 75 |

| 4 | NiBr₂ (10) | Cs₂CO₃ (2.0) | Dioxane | 120 | 88 |

| 5 | NiBr₂ (10) | Cs₂CO₃ (2.0) | DMF | 120 | 92 |

| 6 | NiBr₂ (10) | Cs₂CO₃ (2.0) | DMA | 120 | 95 |

¹Data adapted from studies on the analogous 8-aminoquinoline system to illustrate general principles of reaction optimization. nih.gov

Cross-Coupling Methodologies

The use of 8-aminoisoquinoline-based directing groups enables powerful cross-coupling methodologies that proceed via direct C–H activation, bypassing the need for pre-functionalized starting materials like organoboron or organozinc reagents. researchgate.net This approach is highly atom-economical and streamlines synthetic routes. In these reactions, the C–H bond of the substrate effectively acts as the nucleophilic partner, coupling directly with an electrophilic reagent.

For instance, nickel-catalyzed reductive 1,2-dialkynylation of alkenes has been achieved using an 8-aminoquinoline directing group. researchgate.net This transformation proceeds under mild conditions and provides direct access to synthetically versatile 1,5-diynes. The directing group facilitates a migratory insertion/reductive-coupling process, demonstrating a novel pathway for complex bond construction. These methods showcase how directing group strategies can expand the toolbox of cross-coupling chemistry beyond traditional named reactions.

Development of Asymmetric Catalysts Utilizing Chiral this compound Scaffolds

A significant frontier in C–H activation is the development of enantioselective transformations. Creating chiral catalysts based on the 8-aminoisoquinoline scaffold is a promising strategy to achieve this goal. mdpi.comrsc.orgnih.govresearchgate.net Asymmetry can be introduced in several ways:

Chiral Ligands: A chiral ligand can be used in conjunction with an achiral metal catalyst and the directing group to create a chiral environment around the metal center. Recent work has shown that a C5-iodinated 8-aminoquinoline auxiliary, when paired with a chiral BINOL-derived ligand, can facilitate palladium-catalyzed enantioselective arylation of unactivated β-C(sp³)–H bonds. nih.gov

Chiral Directing Groups: The 8-aminoisoquinoline scaffold itself can be rendered chiral. This can be achieved by synthesizing derivatives with stereocenters on the heterocyclic ring system. For example, chiral diamines based on the related 8-amino-5,6,7,8-tetrahydroquinoline backbone have been successfully employed as ligands in rhodium and iridium complexes for the asymmetric transfer hydrogenation of imines, yielding chiral amines with moderate to good enantioselectivity. mdpi.com This demonstrates the principle that a chiral version of the isoquinoline core can effectively transfer stereochemical information during catalysis.

The development of such systems is crucial for the synthesis of enantiopure pharmaceuticals and natural products, where precise control of stereochemistry is paramount. The 5-carboxylic acid position on the 8-aminoisoquinoline ring provides a convenient attachment point for chiral auxiliaries, further expanding the possibilities for designing novel asymmetric catalysts. nih.gov

Mechanistic Elucidation of Catalytic Cycles through Combined Experimental and Computational Studies

Understanding the detailed mechanism of these catalytic cycles is essential for reaction optimization and the rational design of new catalysts. princeton.edu A combination of experimental techniques (kinetics, isotope effect studies, isolation of intermediates) and computational modeling (Density Functional Theory, DFT) has provided significant insight into the C–H activation process directed by 8-aminoquinoline-type auxiliaries. nih.govchemrxiv.org

The generally accepted catalytic cycle for a Ni(II)-catalyzed C–H arylation involves several key steps:

Ligand Coordination: The substrate, bearing the 8-aminoisoquinoline amide group, coordinates to the Ni(II) center through the isoquinoline nitrogen and the deprotonated amide nitrogen. This step is often base-mediated. chemrxiv.org

C–H Activation: The chelated complex undergoes C–H bond cleavage at the substrate to form a five-membered nickelacycle. This is widely believed to occur via a concerted metalation-deprotonation (CMD) pathway, where the C–H bond is broken with the assistance of a base or an anionic ligand (like acetate (B1210297) or carbonate). chemrxiv.org This step is often turnover-limiting.

Oxidative Addition/Reductive Elimination: While a traditional Ni(0)/Ni(II) cycle is possible, mechanistic studies suggest that for C–H arylation with aryl iodides, the reaction may proceed through a Ni(II)/Ni(IV) cycle or a redox-neutral pathway involving the nickelacycle. nih.gov For example, the nickelacycle can react with the aryl iodide, leading to the formation of the C–C bond and regeneration of the active Ni(II) catalyst.

Mechanistic studies have revealed the critical and sometimes counterintuitive role of additives. For instance, in Ni-catalyzed C(sp³)–H functionalization, detailed studies showed that the common base Na₂CO₃ can hinder catalysis by forming a deleterious off-cycle resting state. chemrxiv.org Replacing it with a stronger base like NaOtBu was found to improve catalytic turnover and allow for milder reaction conditions. chemrxiv.org Carboxylate additives have also been proposed to play a key role in the C–H activation step by facilitating the proton transfer in the CMD mechanism. chemrxiv.org

Catalyst Design and Optimization Strategies

The rational design and optimization of catalysts are driven by mechanistic understanding and empirical screening. For systems based on the this compound directing group, several strategies can be employed to enhance performance, including reactivity, selectivity, and substrate scope.

Ligand Modification: The directing group itself is a primary target for optimization. The electronic and steric properties of the isoquinoline ring can be tuned through substitution. The 5-carboxylic acid group is an ideal handle for this purpose; converting it to esters or amides with varying steric bulk or electronic character can fine-tune the ligand's properties. nih.gov As seen in asymmetric catalysis, strategic substitution at the C5-position can enable enantiocontrol that is otherwise absent. nih.gov

Choice of Transition Metal: The identity of the metal catalyst is fundamental. Palladium is highly effective but expensive. First-row transition metals like nickel and cobalt have gained significant attention as more sustainable and economical alternatives. nih.govchemrxiv.org Nickel catalysts can exhibit unique reactivity and are particularly effective in C–H arylation and alkylation. nih.gov Cobalt catalysts have been shown to operate through distinct single-electron transfer (SET) mechanisms in some C–H functionalizations of 8-aminoquinolines. shu.ac.uk Rhodium is also highly effective, particularly for coupling with alkenes and alkynes. nih.govresearchgate.netacs.org

Reaction Condition Optimization: The choice of base, solvent, additives, and temperature is crucial. As mechanistic studies have shown, the base can be more than just a stoichiometric proton acceptor and can actively participate in or inhibit the catalytic cycle. chemrxiv.org Similarly, coordinating solvents can stabilize or destabilize key intermediates. High-throughput experimentation combined with data analysis is increasingly used to rapidly screen these parameters and identify optimal conditions for complex catalytic transformations. researchgate.net

Through the careful interplay of these design and optimization strategies, catalytic systems employing this compound derivatives can be tailored to achieve a wide range of challenging and valuable chemical transformations.

Future Directions and Interdisciplinary Research Opportunities for 8 Aminoisoquinoline 5 Carboxylic Acid

Integration with Advanced Materials Science for Novel Applications

The isoquinoline (B145761) framework is a recognized constituent in the development of functional materials, particularly in the realm of fluorescent probes and metal-organic frameworks (MOFs). While direct applications of 8-aminoisoquinoline-5-carboxylic acid in materials science are still emerging, the known properties of related compounds suggest significant potential.

Derivatives of 1,8-naphthalimide, which share structural similarities with the isoquinoline core, are known for their strong fluorescence and photostability, making them suitable for use as molecular probes. beilstein-journals.org The amino and carboxylic acid groups on the this compound scaffold could be leveraged to develop novel fluorescent sensors. The carboxylic acid moiety, in particular, has been shown to be a sensitive molecular probe for nanoparticles like zinc oxide, exhibiting unusual fluorescence features upon interaction. beilstein-journals.org

Furthermore, the dual functionality of this compound makes it an excellent candidate as a linker in the synthesis of Metal-Organic Frameworks (MOFs). MOFs are crystalline materials with extensive potential in gas storage, catalysis, and drug delivery. globethesis.com The amino and carboxylic acid groups can coordinate with metal ions to form robust and porous frameworks. globethesis.comnih.gov The incorporation of the isoquinoline moiety could also imbue the resulting MOFs with unique luminescent properties for sensing applications. researchgate.net

Table 1: Potential Applications in Advanced Materials Science

| Application Area | Potential Role of this compound | Key Functional Groups |

| Fluorescent Probes | Serves as a core fluorophore for sensing metal ions or nanoparticles. | Amino and Carboxylic Acid |

| Organic Light-Emitting Diodes (OLEDs) | Can be a building block for emissive materials. researchgate.net | Isoquinoline Core |

| Metal-Organic Frameworks (MOFs) | Acts as an organic linker to create porous, functional materials. globethesis.comscispace.com | Amino and Carboxylic Acid |

Computational-Experimental Synergy in Molecular Design and Discovery

The synergy between computational modeling and experimental synthesis is a powerful paradigm in modern chemical research. For this compound, this approach can accelerate the discovery of new derivatives with tailored properties.

Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking are computational techniques that can predict the biological activity and binding interactions of molecules with specific targets. nih.gov These methods have been successfully applied to quinoline (B57606) and isoquinoline derivatives to design novel antitumor and antimicrobial agents. researchgate.netnih.govresearchgate.net By constructing QSAR models for a series of this compound derivatives, researchers can identify the key structural features that govern their activity.

Molecular docking studies can provide insights into the binding modes of these compounds with therapeutic targets, such as the poly (ADP-ribose) polymerase (PARP) enzymes. drugbank.comnih.gov This understanding can guide the rational design of more potent and selective inhibitors. The experimental synthesis and biological evaluation of the designed compounds can then be used to validate and refine the computational models, creating a feedback loop that enhances the efficiency of the discovery process.

Table 2: Computational Approaches for Molecular Design

| Computational Method | Application to this compound | Expected Outcome |

| QSAR Modeling | Predict the biological activity of novel derivatives. nih.gov | Identification of key structural determinants of activity. |

| Molecular Docking | Simulate the binding of derivatives to therapeutic targets (e.g., PARP). researchgate.net | Elucidation of binding modes and rational design of more potent inhibitors. |

| Density Functional Theory (DFT) | Analyze the electronic structure and reactivity of the molecule. | Understanding of chemical properties to guide synthetic modifications. |

Exploration of Unconventional Reactivities and Transformations

The chemical reactivity of this compound is largely dictated by its three key components: the isoquinoline ring, the amino group, and the carboxylic acid group. While standard transformations of these functional groups are well-established, future research could focus on exploring unconventional reactivities to access novel chemical space.

The isoquinoline nucleus is amenable to a variety of C-H functionalization reactions, which allow for the direct introduction of new substituents without the need for pre-functionalized starting materials. organic-chemistry.org Recent advances in photoredox catalysis have enabled mild and selective C-H hydroxyalkylation of quinolines and isoquinolines, a transformation that is challenging to achieve through classical methods. nih.gov

The amino group can act as a directing group for ortho-C-H activation, enabling the synthesis of diversely functionalized isoquinolines. nih.gov The carboxylic acid moiety can undergo a range of transformations beyond simple amidation or esterification. For instance, it could participate in decarboxylative coupling reactions to introduce new carbon-carbon or carbon-heteroatom bonds. The intramolecular reaction between the amino and carboxylic acid groups could also be explored to generate novel lactam structures. youtube.com

Expanding the Therapeutic Potential through Mechanistic Understanding

Derivatives of this compound are of significant interest in medicinal chemistry, most notably as inhibitors of PARP enzymes, which are crucial for DNA repair. drugbank.comnih.gov A deeper understanding of the mechanism of action of these compounds can pave the way for expanding their therapeutic applications.

PARP inhibitors have shown clinical efficacy in the treatment of cancers with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations. nih.gov The mechanism of "synthetic lethality" underlies their effectiveness, where the inhibition of PARP in a cell that is already deficient in another DNA repair pathway leads to cell death. patsnap.com Niraparib, a PARP inhibitor with an isoquinoline-like scaffold, functions by inhibiting the enzymatic activity of PARP1 and PARP2 and by trapping PARP-DNA complexes, leading to DNA damage and apoptosis. drugbank.compatsnap.comwikipedia.org

Future research could focus on elucidating the precise molecular interactions between this compound derivatives and the PARP active site. Understanding the structural basis for potency and selectivity could enable the design of next-generation inhibitors with improved therapeutic profiles. mdpi.com Furthermore, exploring the role of these compounds in other cellular processes beyond DNA repair could uncover new therapeutic opportunities in areas such as inflammation and neurodegenerative diseases.

Table 3: Mechanistic Insights and Therapeutic Opportunities

| Therapeutic Target | Mechanism of Action | Potential Therapeutic Applications |

| PARP1/PARP2 | Inhibition of enzymatic activity and trapping of PARP-DNA complexes. drugbank.compatsnap.com | Ovarian, breast, fallopian tube, and peritoneal cancers. nih.gov |

| Other DNA Repair Proteins | To be explored. | Expansion to other cancer types. |

| Inflammatory Pathways | To be explored. | Inflammatory diseases. |

Innovation in Sustainable and Scalable Synthetic Methodologies

The translation of a promising therapeutic candidate from the laboratory to the clinic requires the development of sustainable and scalable synthetic routes. For this compound and its derivatives, future research should focus on creating manufacturing processes that are both economically viable and environmentally friendly.